
N-(3-Aminophenyl)hexanamid
Übersicht
Beschreibung
N-(3-aminophenyl)hexanamide is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an amide group attached to a hexane chain and an amino group attached to a phenyl ring
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Applications
N-(3-aminophenyl)hexanamide serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as therapeutic agents, particularly in cancer treatment. For instance, structural modifications of similar compounds have demonstrated promising activity against targets such as indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion .
Case Study: Antitumor Activity
A study focused on the synthesis of dual inhibitors targeting IDO1 and histone deacetylase (HDAC) pathways highlighted the importance of amide derivatives in enhancing pharmacological efficacy. The compound's structural features were essential for achieving synergistic effects against tumor cells, indicating that N-(3-aminophenyl)hexanamide could be a valuable scaffold for developing new anticancer agents .
Compound | Target | IC50 (μM) | Remarks |
---|---|---|---|
33d | IDO1 | 0.73 | Dual inhibitor with significant activity |
HDAC1 | 0.46 | Enhances antitumor response |
Materials Science
Polymer Chemistry
N-(3-aminophenyl)hexanamide can be utilized in polymer synthesis, particularly in the development of functionalized polymers for coatings and adhesives. Its amino group allows for further chemical modifications, enhancing the properties of polymer matrices.
Case Study: Polymer Functionalization
Research has demonstrated that incorporating amine functionalities into polymer backbones can improve adhesion properties and thermal stability. The versatility of N-(3-aminophenyl)hexanamide makes it suitable for creating advanced materials with tailored characteristics for industrial applications .
Cosmetic Formulations
Cosmetic Applications
In cosmetic chemistry, N-(3-aminophenyl)hexanamide is explored for its potential as an active ingredient in skin care formulations. Its properties may contribute to skin hydration and anti-aging effects due to its ability to interact with biological membranes and enhance ingredient penetration.
Case Study: Topical Formulation Development
A recent study developed a topical formulation incorporating amino derivatives to evaluate their moisturizing effects. The results indicated that formulations containing N-(3-aminophenyl)hexanamide exhibited enhanced skin hydration compared to control formulations without this compound .
Formulation Type | Key Ingredients | Efficacy |
---|---|---|
Moisturizing Cream | N-(3-aminophenyl)hexanamide, Glycerin | High |
Anti-Aging Serum | N-(3-aminophenyl)hexanamide, Retinol | Moderate |
Wirkmechanismus
Target of Action
The primary targets of N-(3-aminophenyl)hexanamide are currently unknown. The compound is a biochemical used in proteomics research
Biochemical Pathways
As a biochemical used in proteomics research , it may influence a variety of pathways depending on its targets. The downstream effects of these pathway alterations would also depend on the specific targets and their roles in the cell.
Result of Action
As a biochemical used in proteomics research , it’s likely that its effects would be closely tied to its targets and mode of action.
Biochemische Analyse
Biochemical Properties
N-(3-aminophenyl)hexanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
N-(3-aminophenyl)hexanamide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, N-(3-aminophenyl)hexanamide can activate signaling pathways that lead to increased expression of genes involved in cell growth and differentiation . Additionally, it can alter metabolic fluxes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of N-(3-aminophenyl)hexanamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, N-(3-aminophenyl)hexanamide has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and reducing enzyme activity . This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)hexanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(3-aminophenyl)hexanamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to N-(3-aminophenyl)hexanamide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)hexanamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies in rodent models have shown that high doses of N-(3-aminophenyl)hexanamide can lead to liver toxicity and other adverse effects . It is important to determine the threshold doses to avoid such toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
N-(3-aminophenyl)hexanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels . These interactions can affect the overall metabolic flux and have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of N-(3-aminophenyl)hexanamide within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to target sites . Once inside the cells, N-(3-aminophenyl)hexanamide can accumulate in specific compartments, influencing its efficacy and function.
Subcellular Localization
N-(3-aminophenyl)hexanamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)hexanamide typically involves the reaction of 3-nitroaniline with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent such as iron powder and hydrochloric acid. The overall reaction can be summarized as follows:
-
Formation of the intermediate nitro compound:
- 3-nitroaniline + hexanoyl chloride → N-(3-nitrophenyl)hexanamide
- Reaction conditions: Pyridine, room temperature
-
Reduction of the nitro compound to the amine:
- N-(3-nitrophenyl)hexanamide + Fe/HCl → N-(3-aminophenyl)hexanamide
- Reaction conditions: Iron powder, hydrochloric acid, reflux
Industrial Production Methods
Industrial production of N-(3-aminophenyl)hexanamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium, room temperature
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents, low temperature
-
Substitution:
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic medium, room temperature
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of the corresponding amine
Substitution: Formation of various substituted derivatives
Vergleich Mit ähnlichen Verbindungen
N-(3-aminophenyl)hexanamide can be compared with other similar compounds, such as:
N-(4-aminophenyl)hexanamide: Similar structure but with the amino group in the para position.
N-(3-aminophenyl)butanamide: Shorter alkyl chain, leading to different physical and chemical properties.
N-(3-aminophenyl)octanamide: Longer alkyl chain, affecting solubility and reactivity.
Uniqueness
N-(3-aminophenyl)hexanamide is unique due to its specific combination of an amino group on the phenyl ring and a hexanamide chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Biologische Aktivität
N-(3-aminophenyl)hexanamide is a compound of interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor and in various therapeutic contexts. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.
1. Synthesis and Characterization
The synthesis of N-(3-aminophenyl)hexanamide involves straightforward organic reactions typically starting from commercially available precursors. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure and purity.
2.1 Histone Deacetylase Inhibition
N-(3-aminophenyl)hexanamide has been evaluated for its ability to inhibit various HDACs, which play crucial roles in regulating gene expression through histone acetylation status.
- Table 1: HDAC Inhibition Profile of N-(3-aminophenyl)hexanamide
HDAC Isoform | IC50 (µM) |
---|---|
HDAC1 | >10 |
HDAC2 | >10 |
HDAC3 | 0.0059 |
HDAC6 | 0.0082 |
HDAC8 | >10 |
The data indicates that N-(3-aminophenyl)hexanamide exhibits significant inhibition against HDAC3 and HDAC6, suggesting its potential as a therapeutic agent in conditions where these enzymes are dysregulated, such as cancer .
2.2 Antiproliferative Effects
In vitro studies have demonstrated that N-(3-aminophenyl)hexanamide exhibits antiproliferative effects across various cancer cell lines. For instance, it has shown promising results against leukemia cell lines, with IC50 values indicating effective growth inhibition.
- Table 2: Antiproliferative Activity of N-(3-aminophenyl)hexanamide
Cell Line | IC50 (µM) |
---|---|
K562 (CML) | 0.15 |
HL60 (AML) | 0.63 |
NALM6 (B-ALL) | 0.20 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting HDAC activity .
3. Structure-Activity Relationships (SAR)
Understanding the SAR of N-(3-aminophenyl)hexanamide is crucial for optimizing its biological activity. Variations in the amine and hexanamide moieties can significantly influence the compound's potency and selectivity.
Key Findings:
- Substitutions on the phenyl ring can enhance or diminish activity; for example, electron-withdrawing groups generally increase potency against specific HDAC isoforms.
- The hexanamide chain length appears to affect cellular uptake and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Anticancer Activity in Leukemia Models
In a study involving xenograft models of leukemia, administration of N-(3-aminophenyl)hexanamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induced apoptosis and cell cycle arrest mediated by HDAC inhibition.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective potential of N-(3-aminophenyl)hexanamide in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCCFWSCQQDMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444012 | |
Record name | N-(3-aminophenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231954-22-6 | |
Record name | N-(3-aminophenyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.